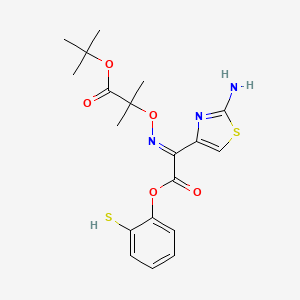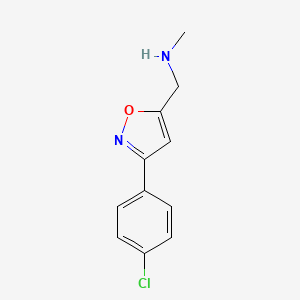![molecular formula C7H6N2O2 B13146849 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
7-Methyloxazolo[4,5-b]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyloxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one typically involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate. This reaction proceeds under mild conditions and the structure of the product is confirmed using various spectroscopic techniques such as PMR, IR, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions including:
Methylation: The compound reacts with methylating agents to form methylated derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms of the oxazole ring.
Common Reagents and Conditions:
Methylation: Common methylating agents include methyl iodide and dimethyl sulfate.
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are often used under basic conditions.
Major Products: The major products of these reactions are typically methylated or substituted derivatives of the original compound, which can be further utilized in various synthetic applications.
Scientific Research Applications
7-Methyloxazolo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of adenosine A3 receptor agonists, which are of interest for their potential therapeutic effects.
Biological Studies: The compound and its derivatives are studied for their antimicrobial and anticancer activities.
Chemical Synthesis: It is used as a building block in the synthesis of more complex heterocyclic compounds, which have various applications in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one largely depends on its specific application. For instance, as an adenosine A3 receptor agonist, it binds to the receptor and modulates its activity, which can lead to various physiological effects such as anti-inflammatory and anticancer activities . The molecular targets and pathways involved include the adenosine receptor signaling pathways, which play a crucial role in cellular communication and response to external stimuli.
Comparison with Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-thione: This compound is structurally similar but contains a thione group instead of a ketone.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring instead of an oxazole ring and exhibit different chemical properties and biological activities.
Uniqueness: 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to act as a precursor for various biologically active molecules makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
7-methyl-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-3-8-6-5(4)11-7(10)9-6/h2-3H,1H3,(H,8,9,10) |
InChI Key |
VKQWRCKQQDOMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)

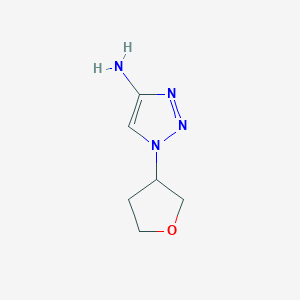
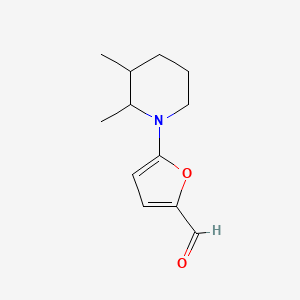
![N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13146796.png)
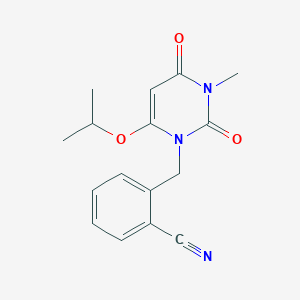
![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)

![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)

![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)
